molecular formula C13H11FN2O B3174932 3-Amino-N-(2-fluorophenyl)benzamide CAS No. 954577-00-5

3-Amino-N-(2-fluorophenyl)benzamide

Cat. No.: B3174932
CAS No.: 954577-00-5
M. Wt: 230.24 g/mol
InChI Key: RVGBAASORPVMFP-UHFFFAOYSA-N
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Description

3-Amino-N-(2-fluorophenyl)benzamide is an organic compound with the molecular formula C13H11FN2O It is a derivative of benzamide, where the amine group is attached to the third position of the benzene ring, and a fluorophenyl group is attached to the nitrogen atom of the amide group

Biochemical Analysis

Biochemical Properties

3-Amino-N-(2-fluorophenyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to inhibit the proliferation of certain tumor cells by inducing apoptosis and causing cell cycle arrest . Additionally, it can modulate the expression of genes involved in cell survival and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular functions . The compound’s ability to inhibit enzymes is particularly significant in its role as a potential therapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may occur, including damage to normal tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites within cells . Understanding these pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can influence its effectiveness and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-fluorophenyl)benzamide typically involves the reaction of 3-aminobenzamide with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group of the amide can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-N-(2-fluorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-fluorophenyl)benzamide
  • N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide

Uniqueness

3-Amino-N-(2-fluorophenyl)benzamide is unique due to the specific positioning of the amine and fluorine groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in drug development and material science.

Properties

IUPAC Name

3-amino-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGBAASORPVMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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